Imidazoline Core Basicity: pKa Advantage Over Aromatic Imidazole Analogs Dictates Protonation State at Physiological pH
The 2‑imidazoline ring of the target compound is a much stronger base than the fully aromatic 1H‑imidazole ring found in (1‑isopropyl‑1H‑imidazol‑2‑yl)methanamine. The predicted pKa of the parent 4,5‑dihydro‑1H‑imidazole is 10.90 ± 0.40, whereas imidazole itself has a measured pKa of approximately 7.1 [1]. This ≈3.8‑unit difference means that at pH 7.4 the imidazoline scaffold is >99 % protonated, while the imidazole analog is only ~50 % protonated, fundamentally altering hydrogen‑bonding networks and electrostatic interactions with biological targets.
| Evidence Dimension | pKa (conjugate acid; basicity of the heterocyclic nitrogen) |
|---|---|
| Target Compound Data | Parent 4,5-dihydro-1H-imidazole predicted pKa = 10.90 ± 0.40 |
| Comparator Or Baseline | 1H-Imidazole measured pKa ≈ 7.1 [1] |
| Quantified Difference | ΔpKa ≈ +3.8 (imidazoline more basic by ~6000‑fold at the protonation equilibrium) |
| Conditions | Predicted pKa (ACD/Labs) for 4,5-dihydro-1H-imidazole; literature consensus pKa for imidazole in water at 25 °C |
Why This Matters
Protonation state governs solubility, membrane permeability, and target engagement; users requiring a permanently cationic heterocycle at physiological pH must select the 4,5‑dihydro‑imidazoline form, not the aromatic imidazole.
- [1] Sciencedirect. Imidazoline – pKa data: 2‑methylimidazoline 11.09; imidazole pKa ≈ 7. https://www.sciencedirect.com/topics/chemistry/imidazoline. View Source
